molecular formula C29H26N2O4 B14804933 Diethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate)

Diethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate)

Cat. No.: B14804933
M. Wt: 466.5 g/mol
InChI Key: DBEXNXZSZSSJJL-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) is a compound belonging to the bis(indolyl)methane family. These compounds are known for their diverse biological activities and are found in various natural resources. They have significant applications in pharmaceuticals, particularly as antibiotics with anticancer, antileishmanial, and antihyperlipidemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) typically involves the reaction of indole derivatives with benzyl alcohol in the presence of a base such as lithium tert-butoxide (LiOtBu). The reaction is carried out under air at elevated temperatures (around 150°C) for 24 hours. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) involves its interaction with cellular targets, leading to various biological effects. The compound can bind to DNA and proteins, affecting cellular processes such as replication and transcription. It may also interact with enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
  • Diethyl 3,3’-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate)
  • Diethyl 3,3’-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate)

Uniqueness

Diethyl 3,3’-(phenylmethylene)bis(1H-indole-2-carboxylate) is unique due to its specific phenylmethylene linkage, which imparts distinct chemical and biological properties. This linkage influences the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 3-[(2-ethoxycarbonyl-1H-indol-3-yl)-phenylmethyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C29H26N2O4/c1-3-34-28(32)26-24(19-14-8-10-16-21(19)30-26)23(18-12-6-5-7-13-18)25-20-15-9-11-17-22(20)31-27(25)29(33)35-4-2/h5-17,23,30-31H,3-4H2,1-2H3

InChI Key

DBEXNXZSZSSJJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)C(=O)OCC

Origin of Product

United States

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